![molecular formula C12H13NO2 B1312216 Tert-butyl 3-cyanobenzoate CAS No. 383185-76-0](/img/structure/B1312216.png)
Tert-butyl 3-cyanobenzoate
Overview
Description
Scientific Research Applications
Synthesis of Organic Compounds
Tert-butyl 3-cyanobenzoate: is used as a starting material in the synthesis of various organic compounds. Its cyano group can undergo transformations to form carboxylic acids, amides, and amines, which are fundamental building blocks in organic chemistry .
Medicinal Chemistry
In medicinal chemistry, Tert-butyl 3-cyanobenzoate serves as an intermediate in the creation of pharmaceuticals. The tert-butyl ester group is often used in drug design due to its steric bulk, which can influence the biological activity of the compound .
Polymer Research
This compound finds application in polymer research. It can be involved in the development of cyclic polymers via ring-expansion RAFT (RE-RAFT) polymerization, which yields polymers with unique physical properties compared to their linear analogs .
Material Science
In material science, Tert-butyl 3-cyanobenzoate can be used to modify the properties of materials. For instance, it can be incorporated into coatings to enhance durability or into plastics to alter their flexibility and strength .
Catalysis
The cyano group of Tert-butyl 3-cyanobenzoate can act as a ligand in catalysis, potentially forming complexes with metals that can catalyze various chemical reactions, including polymerizations and oxidations .
Analytical Chemistry
As an analytical standard, Tert-butyl 3-cyanobenzoate can be used in chromatography and mass spectrometry to help identify and quantify similar compounds in complex mixtures .
Agricultural Chemistry
In the field of agricultural chemistry, derivatives of Tert-butyl 3-cyanobenzoate may be explored for the development of new pesticides or herbicides, leveraging the reactivity of the cyano group to interfere with biological processes in pests .
Environmental Science
Lastly, Tert-butyl 3-cyanobenzoate can be studied for its environmental impact, such as its biodegradability or potential to form harmful by-products during degradation, which is crucial for assessing its ecological footprint .
properties
IUPAC Name |
tert-butyl 3-cyanobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-12(2,3)15-11(14)10-6-4-5-9(7-10)8-13/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCIDWNCPZKTCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457588 | |
Record name | 3-cyano-benzoic acid tert-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-cyanobenzoate | |
CAS RN |
383185-76-0 | |
Record name | 3-cyano-benzoic acid tert-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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